molecular formula C6H6F2N2O B129932 3,5-Difluoro-6-methoxypyridin-2-amine CAS No. 141452-93-9

3,5-Difluoro-6-methoxypyridin-2-amine

Cat. No. B129932
CAS RN: 141452-93-9
M. Wt: 160.12 g/mol
InChI Key: YWLKAFGEUTZNTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-Difluoro-6-methoxypyridin-2-amine is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicinal chemistry. This compound is a pyridine derivative and has the chemical formula C6H6F2N2O.

Scientific Research Applications

3,5-Difluoro-6-methoxypyridin-2-amine has been studied for its potential applications in medicinal chemistry. It has been found to have antimicrobial properties and has been tested against various bacterial and fungal strains. In addition, it has been studied for its potential as an anti-cancer agent. Studies have shown that it inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest.

Mechanism of Action

The mechanism of action of 3,5-Difluoro-6-methoxypyridin-2-amine is not fully understood. However, studies have shown that it acts by inhibiting the activity of certain enzymes that are involved in cell division and growth. It also induces oxidative stress in cancer cells, leading to their death.
Biochemical and Physiological Effects:
Studies have shown that 3,5-Difluoro-6-methoxypyridin-2-amine has a low toxicity profile and does not cause significant side effects. It has been found to be well-tolerated in animal studies and has not shown any adverse effects on vital organs such as the liver and kidneys.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3,5-Difluoro-6-methoxypyridin-2-amine in lab experiments is its low toxicity profile. This makes it a safer alternative to other compounds that may have harmful side effects. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in experiments.

Future Directions

There are several future directions for the study of 3,5-Difluoro-6-methoxypyridin-2-amine. One area of research is to further investigate its potential as an anti-cancer agent. Studies could focus on optimizing its use in combination with other drugs or exploring its use in different types of cancer.
Another area of research is to explore its potential as an antimicrobial agent. Studies could focus on testing its efficacy against different bacterial and fungal strains and optimizing its use in combination with other drugs.
In addition, further studies could be conducted to understand its mechanism of action and to optimize its use in lab experiments.
Conclusion:
In conclusion, 3,5-Difluoro-6-methoxypyridin-2-amine is a chemical compound that has potential applications in the field of medicinal chemistry. It has been studied for its antimicrobial and anti-cancer properties and has been found to have a low toxicity profile. Further research is needed to fully understand its mechanism of action and to optimize its use in lab experiments.

properties

CAS RN

141452-93-9

Product Name

3,5-Difluoro-6-methoxypyridin-2-amine

Molecular Formula

C6H6F2N2O

Molecular Weight

160.12 g/mol

IUPAC Name

3,5-difluoro-6-methoxypyridin-2-amine

InChI

InChI=1S/C6H6F2N2O/c1-11-6-4(8)2-3(7)5(9)10-6/h2H,1H3,(H2,9,10)

InChI Key

YWLKAFGEUTZNTH-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C(=N1)N)F)F

Canonical SMILES

COC1=C(C=C(C(=N1)N)F)F

synonyms

2-Pyridinamine,3,5-difluoro-6-methoxy-(9CI)

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 1 ml of methanol were added 500 mg of 2-amino-3,5,6-trifluoropyridine together with 800 mg of 28% sodium methoxide/methanol solution, and the mixture was stirred at 70° C. for 3 and half hours, and allowed to cool. After adding 25 ml of chloroform, the mixture was washed with 5 ml of distilled water. The chloroform layer was dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to obtain the title product.
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step One
Name
sodium methoxide methanol
Quantity
800 mg
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step Two

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